molecular formula C16H19BrN2O B027868 alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol CAS No. 41910-98-9

alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol

Cat. No. B027868
CAS RN: 41910-98-9
M. Wt: 335.24 g/mol
InChI Key: YAYXSVOPNBARLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves low-temperature conversions or specific reactions tailored to achieve the desired molecular structure. For example, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which share some structural similarities, involves aryl bromide-to-alcohol conversions and showcases innovative strategies for creating complex molecules with antioxidant properties (Wijtmans et al., 2004).

Molecular Structure Analysis

Structural determination of similar compounds is often achieved through techniques like radiocrystallography, revealing intricate details such as coplanarity disruptions caused by steric repulsion (Meerssche & Leroy, 2010). These analyses are critical for understanding how molecular configurations impact reactivity and stability.

Chemical Reactions and Properties

Compounds of this nature participate in a variety of chemical reactions. For instance, triorganotin cations show remarkable reactivity and solubility in water, underscoring the impact of molecular structure on chemical behavior (Koten et al., 1978). Understanding these reactions is essential for exploring potential applications and synthesis pathways.

Physical Properties Analysis

The physical properties, such as solubility and stability, are influenced by the molecular structure. For example, the synthesis of pyridinols reveals how modifications in the molecular ring affect basicity and stability against oxidation, providing insight into the molecule's behavior in various environments (Wijtmans et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for forming new bonds, are crucial for developing applications. The creation of triorganotin cations illustrates the importance of understanding intramolecular interactions and their effect on solubility and dissociation in water (Koten et al., 1978).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed for its handling and storage.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis process.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, some or all of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information.


properties

IUPAC Name

1-(4-bromophenyl)-3-(dimethylamino)-1-pyridin-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c1-19(2)11-9-16(20,14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-8,10,12,20H,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYXSVOPNBARLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512816
Record name 1-(4-Bromophenyl)-3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol

CAS RN

41910-98-9
Record name 1-(4-Bromophenyl)-3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.